molecular formula C13H13N5O4S2 B14631366 Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide CAS No. 56527-69-6

Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide

Cat. No.: B14631366
CAS No.: 56527-69-6
M. Wt: 367.4 g/mol
InChI Key: BRICZLBMMJDMGE-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is a complex organic compound that features a morpholine ring, a thiazole ring, and a nitrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

    Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, electrophiles for substitution reactions, and aldehydes or ketones for condensation reactions. The conditions often involve the use of organic solvents and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while condensation with an aldehyde would form a hydrazone.

Scientific Research Applications

Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can participate in binding interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Morpholine: A related compound with a similar ring structure.

Uniqueness

Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is unique due to its combination of a morpholine ring, a thiazole ring, and a nitrothiophene group.

Properties

CAS No.

56527-69-6

Molecular Formula

C13H13N5O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]morpholine-4-carboxamide

InChI

InChI=1S/C13H13N5O4S2/c19-13(17-3-5-22-6-4-17)16-14-7-9-8-23-12(15-9)10-1-2-11(24-10)18(20)21/h1-2,7-8H,3-6H2,(H,16,19)/b14-7+

InChI Key

BRICZLBMMJDMGE-VGOFMYFVSA-N

Isomeric SMILES

C1COCCN1C(=O)N/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)NN=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.